REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:25]=[CH:24][C:6]([O:7][C:8]2[C:16]([S:17](=[O:20])(=[O:19])[NH2:18])=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=2[N+:21]([O-])=O)=[CH:5][CH:4]=1.[N+](C1C=C(C=C(S(=O)(=O)N)C=1OC1C=CC=CC=1)C(O)=O)([O-])=O>>[NH2:21][C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([S:17](=[O:20])(=[O:19])[NH2:18])[C:8]=1[O:7][C:6]1[CH:24]=[CH:25][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[C:12]([OH:14])=[O:13]
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Name
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4-(p-methoxyphenoxy)-3-nitro-5-sulphamyl-benzoic acid
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Quantity
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7 g
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Type
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reactant
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Smiles
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COC1=CC=C(OC2=C(C=C(C(=O)O)C=C2S(N)(=O)=O)[N+](=O)[O-])C=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the above compound was obtained with a melting point of 260°-261°C.
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Name
|
|
Type
|
|
Smiles
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NC=1C=C(C(=O)O)C=C(C1OC1=CC=C(C=C1)OC)S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |